molecular formula C18H16N4O3 B12884441 N-[amino(pyridin-2-yl)methylidene]-5-ethoxy-2-phenyl-1,3-oxazole-4-carboxamide

N-[amino(pyridin-2-yl)methylidene]-5-ethoxy-2-phenyl-1,3-oxazole-4-carboxamide

Cat. No.: B12884441
M. Wt: 336.3 g/mol
InChI Key: VCOAXQHBYQOYIE-UHFFFAOYSA-N
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Description

N-[amino(pyridin-2-yl)methylidene]-5-ethoxy-2-phenyl-1,3-oxazole-4-carboxamide is a complex organic compound that features a combination of pyridine, oxazole, and carboxamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[amino(pyridin-2-yl)methylidene]-5-ethoxy-2-phenyl-1,3-oxazole-4-carboxamide typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and functional group modifications. One common method involves the use of polyethylene glycol-400 as a green reaction medium, which enhances the reaction rate and yields . The reaction conditions often include the presence of a catalytic amount of acetic acid to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of non-toxic solvents and recyclable catalysts, are often employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[amino(pyridin-2-yl)methylidene]-5-ethoxy-2-phenyl-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-[amino(pyridin-2-yl)methylidene]-5-ethoxy-2-phenyl-1,3-oxazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[amino(pyridin-2-yl)methylidene]-5-ethoxy-2-phenyl-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[amino(pyridin-2-yl)methylidene]-5-ethoxy-2-phenyl-1,3-oxazole-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C18H16N4O3

Molecular Weight

336.3 g/mol

IUPAC Name

N-[amino(pyridin-2-yl)methylidene]-5-ethoxy-2-phenyl-1,3-oxazole-4-carboxamide

InChI

InChI=1S/C18H16N4O3/c1-2-24-18-14(21-17(25-18)12-8-4-3-5-9-12)16(23)22-15(19)13-10-6-7-11-20-13/h3-11H,2H2,1H3,(H2,19,22,23)

InChI Key

VCOAXQHBYQOYIE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(N=C(O1)C2=CC=CC=C2)C(=O)N=C(C3=CC=CC=N3)N

Origin of Product

United States

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